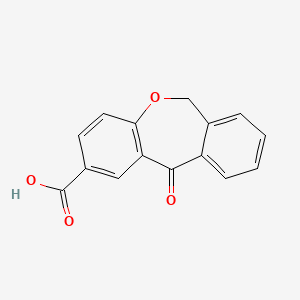
2-Decarboxymethyl-2-carboxy Isoxepac
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Decarboxymethyl-2-carboxy Isoxepac is a chemical compound with the molecular formula C₁₅H₁₀O₄ and a molecular weight of 254.24. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
准备方法
The synthesis of 2-Decarboxymethyl-2-carboxy Isoxepac involves specific synthetic routes and reaction conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various organic compounds.
化学反应分析
2-Decarboxymethyl-2-carboxy Isoxepac undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents, which are employed in Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-Decarboxymethyl-2-carboxy Isoxepac has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex organic molecules. In biology, it is studied for its potential biological activities and interactions with various biomolecules. In medicine, it is explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemical products.
作用机制
The mechanism of action of 2-Decarboxymethyl-2-carboxy Isoxepac involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with various enzymes and receptors, influencing their activity and leading to specific biological effects .
相似化合物的比较
2-Decarboxymethyl-2-carboxy Isoxepac can be compared with other similar compounds, such as carboxymethylcellulose and other isoxepac derivatives. These compounds share some structural similarities but differ in their specific properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties .
生物活性
2-Decarboxymethyl-2-carboxy Isoxepac (CAS No. 66801-40-9) is a chemical compound with a molecular formula of C₁₅H₁₀O₄ and a molecular weight of 254.24. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity, which can lead to various biological effects. Research indicates that it may influence metabolic pathways and cellular signaling mechanisms, although detailed studies are required to elucidate the exact pathways involved.
Biological Activity and Applications
Research into the biological activity of this compound has revealed several promising applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : There is evidence indicating that it may have anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation.
- Anticancer Potential : Some studies have explored its effects on cancer cell lines, suggesting that it may inhibit cell proliferation and induce apoptosis in certain types of cancer cells.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Isoxepac | Basic structure without modifications | Known for its analgesic properties |
| 2-Carboxy Isoxepac | Contains an additional carboxyl group | Potentially enhanced solubility and bioactivity |
| Decarboxymethyl Isoxepac | Lacks one carboxyl group | Different pharmacokinetic properties |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound showed significant inhibition of growth at specific concentrations. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, warranting further exploration of its mechanism.
- Anti-inflammatory Response in Cell Lines : In vitro studies using human cell lines revealed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines. This suggests a potential role in managing inflammatory diseases.
- Cancer Cell Proliferation Inhibition : Research involving various cancer cell lines indicated that this compound could significantly reduce cell viability and induce apoptosis, particularly in breast and colon cancer models. These findings highlight its potential as an anticancer agent.
属性
分子式 |
C15H10O4 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC 名称 |
11-oxo-6H-benzo[c][1]benzoxepine-2-carboxylic acid |
InChI |
InChI=1S/C15H10O4/c16-14-11-4-2-1-3-10(11)8-19-13-6-5-9(15(17)18)7-12(13)14/h1-7H,8H2,(H,17,18) |
InChI 键 |
COXWXMDASYKDSK-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















